molecular formula C36H35N3O4 B1677938 NDT 9513727 CAS No. 439571-48-9

NDT 9513727

Número de catálogo: B1677938
Número CAS: 439571-48-9
Peso molecular: 573.7 g/mol
Clave InChI: ITACCRHKSPSKKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de NDT 9513727 implica múltiples pasos, comenzando con la preparación de la estructura central del imidazol. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Análisis De Reacciones Químicas

Tipos de reacciones

NDT 9513727 experimenta varias reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.

    Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el anillo imidazol.

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Key Properties of NDT 9513727

Property Value
Chemical StructureN,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine
SelectivityHigh for human C5aR
IC50 (C5aR)11.6 nM
BioavailabilityOrally bioavailable
Inhibition RangeIC50 values from 1.1 to 9.2 nM for various responses

Treatment of Inflammatory Diseases

This compound has been identified as a promising candidate for treating various inflammatory conditions due to its ability to inhibit C5a-induced responses. Studies have shown that it effectively reduces neutrophil activation and migration, which are critical processes in inflammatory responses.

Case Study: Neutropenia Models

In vivo studies demonstrated that this compound could inhibit C5a-induced neutropenia in gerbil and cynomolgus macaque models. The compound's efficacy was assessed through various assays measuring neutrophil counts and activity levels post-administration, indicating its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Pharmacokinetic Studies

Pharmacokinetic profiling of this compound revealed favorable properties that support its use in clinical settings. The compound exhibits dose-dependent pharmacokinetics, with studies indicating effective plasma concentrations that correlate with its pharmacodynamic effects.

Data Table: Pharmacokinetic Parameters

Parameter Value
BioavailabilityHigh
Half-life[Data not specified]
Volume of Distribution[Data not specified]
Clearance Rate[Data not specified]

Mechanistic Insights into C5aR Modulation

Recent structural studies have provided insights into how this compound interacts with C5aR at the molecular level. The compound's binding dynamics were elucidated through advanced techniques such as nuclear magnetic resonance (NMR) and molecular dynamics simulations.

Case Study: Binding Dynamics

A study illustrated the "two-site" binding mechanism of C5a and its antagonists, including this compound. The research showed that the compound stabilizes specific conformations of C5aR that prevent activation by its natural ligand, thereby mitigating inflammatory signaling pathways.

Potential in Autoimmune Disorders

Given the role of C5a in autoimmune diseases, this compound is being explored for its therapeutic potential in conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Its ability to modulate immune responses without broadly suppressing immunity makes it an attractive candidate.

Clinical Implications

Preclinical trials have suggested that this compound may improve outcomes in models of autoimmune diseases by reducing tissue damage associated with excessive immune activation.

Mecanismo De Acción

NDT 9513727 ejerce sus efectos actuando como un agonista inverso del receptor humano C5a. Se une al receptor e inhibe las respuestas estimuladas por C5a, incluida la unión de trifosfato de guanosina, la movilización de calcio, el estallido oxidativo, la degranulación, la expresión de CD11b en la superficie celular y la quimiotaxis. La alta selectividad y potencia del compuesto lo convierten en un inhibidor eficaz de la neutropenia inducida por C5a in vivo .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

NDT 9513727 se destaca por su alta biodisponibilidad oral, selectividad por el receptor humano C5a y potente actividad agonista inversa. Su estructura química única permite una inhibición eficaz de las respuestas inducidas por C5a, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

NDT 9513727 is a novel compound recognized for its significant biological activity as a negative allosteric modulator (NAM) of the human complement component C5a receptor (C5aR). This compound has garnered attention due to its potential therapeutic applications in various inflammatory diseases, leveraging its ability to selectively inhibit C5aR signaling pathways.

Chemical Characteristics

  • Chemical Name : N,N-Bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine
  • Molecular Weight : 573.68 g/mol
  • Purity : ≥98% (HPLC)
  • CAS Number : 439571-48-9
  • Oral Bioavailability : Yes

This compound operates primarily by modulating the activity of the C5a receptor, which plays a crucial role in inflammatory responses. It exhibits an IC50 value of 11.6 nM , indicating high potency in blocking C5aR activity. This compound is particularly selective for human C5aR, showing significantly reduced activity against rat and mouse variants (IC50 > 10 μM) .

Biological Activity

The biological effects of this compound have been extensively characterized through various in vitro and in vivo studies. The following table summarizes key findings related to its biological activity:

Assay Type Effect Observed IC50 (nM)
C5a-stimulated U937 CellsDegranulation response inhibition7.1
C5a Competition BindingRadioligand binding assay11.6
Neutrophil ActivationInhibition of oxidative burst1.1
ChemotaxisInhibition of chemotactic response9.2

Case Studies and Research Findings

  • Inflammatory Diseases : this compound has shown promise in models of various inflammatory conditions, including:
    • Acute Respiratory Distress Syndrome (ARDS) : Demonstrated efficacy in rat models induced by cobra venom factor .
    • Lupus Nephritis : Effective in mouse models, indicating potential for treating autoimmune diseases .
    • Sepsis : Inhibited C5a-induced neutropenia in gerbil and cynomolgus macaque models, suggesting applicability in severe systemic infections .
  • Mechanistic Studies : Research indicates that this compound not only inhibits receptor activation but also alters downstream signaling pathways involved in inflammation:
    • It effectively blocks Ca2+^{2+} mobilization and CD11b expression on leukocytes, critical for immune cell adhesion and migration .
  • Structural Insights : Recent studies have utilized molecular modeling to elucidate the binding interactions between this compound and C5aR, supporting the hypothesis of a two-site binding mechanism that may enhance its modulatory effects .

Propiedades

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-N-[(3-butyl-2,5-diphenylimidazol-4-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N3O4/c1-2-3-18-39-30(35(28-10-6-4-7-11-28)37-36(39)29-12-8-5-9-13-29)23-38(21-26-14-16-31-33(19-26)42-24-40-31)22-27-15-17-32-34(20-27)43-25-41-32/h4-17,19-20H,2-3,18,21-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITACCRHKSPSKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)CN(CC4=CC5=C(C=C4)OCO5)CC6=CC7=C(C=C6)OCO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439571-48-9
Record name NDT-9513727
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439571489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NDT-9513727
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H94WRL71FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
NDT 9513727
Reactant of Route 2
Reactant of Route 2
NDT 9513727
Reactant of Route 3
Reactant of Route 3
NDT 9513727
Reactant of Route 4
Reactant of Route 4
NDT 9513727
Reactant of Route 5
Reactant of Route 5
NDT 9513727
Reactant of Route 6
NDT 9513727

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.